5-Chloro-3,7-dimethylbenzofuran-2-carboxamide 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 35351-30-5
VCID: VC8267791
InChI: InChI=1S/C11H10ClNO2/c1-5-3-7(12)4-8-6(2)10(11(13)14)15-9(5)8/h3-4H,1-2H3,(H2,13,14)
SMILES: CC1=CC(=CC2=C1OC(=C2C)C(=O)N)Cl
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol

5-Chloro-3,7-dimethylbenzofuran-2-carboxamide

CAS No.: 35351-30-5

Cat. No.: VC8267791

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3,7-dimethylbenzofuran-2-carboxamide - 35351-30-5

Specification

CAS No. 35351-30-5
Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
IUPAC Name 5-chloro-3,7-dimethyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C11H10ClNO2/c1-5-3-7(12)4-8-6(2)10(11(13)14)15-9(5)8/h3-4H,1-2H3,(H2,13,14)
Standard InChI Key KOTPNEGDMIUCKR-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1OC(=C2C)C(=O)N)Cl
Canonical SMILES CC1=CC(=CC2=C1OC(=C2C)C(=O)N)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

5-Chloro-3,7-dimethylbenzofuran-2-carboxamide belongs to the benzofuran family, a class of oxygen-containing heterocycles. The benzofuran core consists of a fused benzene and furan ring system. Substituents include:

  • Chlorine at position 5, introducing electronegativity and steric effects.

  • Methyl groups at positions 3 and 7, enhancing hydrophobicity and influencing molecular packing.

  • Carboxamide at position 2, enabling hydrogen bonding and interactions with biological targets.

The planar benzofuran system and substituent arrangement contribute to a calculated LogP of 3.5022, indicating moderate lipophilicity .

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValueSource
Molecular Weight223.656 g/mol
Exact Mass223.040 Da
Topological Polar Surface Area56.23 Ų
LogP3.5022
HS Code2932999099

The compound’s density and melting/boiling points remain uncharacterized experimentally, though its solid-state stability is inferred from structural analogs .

Synthetic Methodologies

General Benzofuran Synthesis

While no published route specifically targets 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide, benzofuran derivatives are typically synthesized via:

  • Cyclization of 2-hydroxyacetophenones with chloroacetic acid.

  • Palladium-catalyzed coupling for introducing substituents.

  • Friedel-Crafts alkylation to install methyl groups.

For this compound, a plausible sequence might involve:

  • Chlorination at position 5 using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2.

  • Methylation via Grignard reagents or methyl halides.

  • Carboxamide formation through coupling of benzofuran-2-carboxylic acid with an amine.

Notably, a patent (CN105859574A) detailing the synthesis of the structurally related 2-amino-5-chloro-N,3-dimethylbenzamide employs oxidation, chlorination, and catalytic hydrogenation . While distinct, this methodology highlights the feasibility of multi-step functionalization on aromatic systems.

Future Directions and Challenges

Research Priorities

  • Biological Screening: Prioritize in vitro assays for kinase inhibition, cytotoxicity, and antimicrobial activity.

  • Synthetic Optimization: Develop scalable routes with >90% yield, potentially adapting methodologies from .

  • Toxicokinetic Studies: Assess absorption, distribution, metabolism, and excretion (ADME) profiles.

Industrial Collaboration

Partnerships between academia and pharmaceutical firms could accelerate therapeutic development. Open-source data sharing on benzofuran derivatives may mitigate redundancy in preclinical research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator